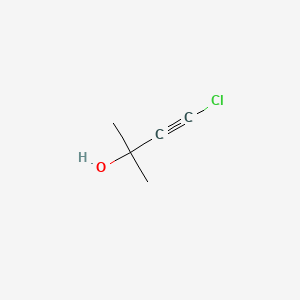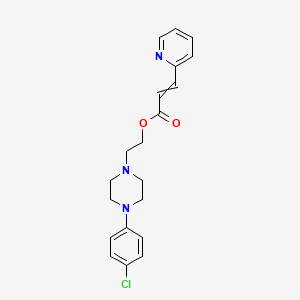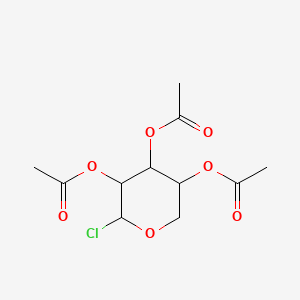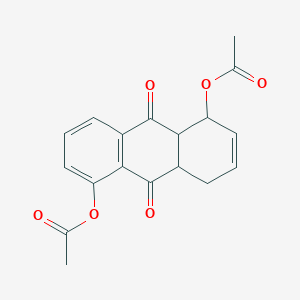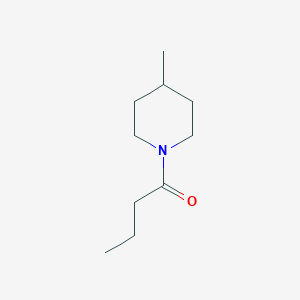
1-(4-Methylpiperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylpiperidin-1-yl)butan-1-one is a chemical compound with the molecular formula C₁₀H₁₉NO. It is a member of the piperidine family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a piperidine ring substituted with a butanone group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1-(4-Methylpiperidin-1-yl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperidine with butanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
1-(4-Methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring is modified by introducing different substituents. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Methylpiperidin-1-yl)butan-1-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Methylpiperidin-1-yl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic processes that are influenced by the compound’s presence.
Comparaison Avec Des Composés Similaires
1-(4-Methylpiperidin-1-yl)butan-1-one can be compared with other similar compounds such as:
4-(4-Methylpiperidin-1-yl)butan-1-amine: This compound has a similar structure but contains an amine group instead of a ketone group, leading to different chemical properties and applications.
1-(4-Methylpiperidin-1-yl)propan-1-one:
4-Methylpiperidine: The parent compound of this compound, used as a building block in various chemical syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
57150-31-9 |
|---|---|
Formule moléculaire |
C10H19NO |
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
1-(4-methylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C10H19NO/c1-3-4-10(12)11-7-5-9(2)6-8-11/h9H,3-8H2,1-2H3 |
Clé InChI |
SEXYCMHETBVTFR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N1CCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


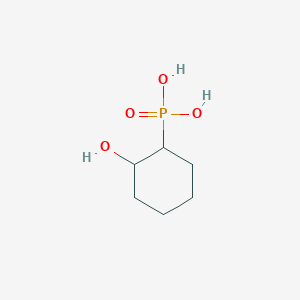
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)



![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
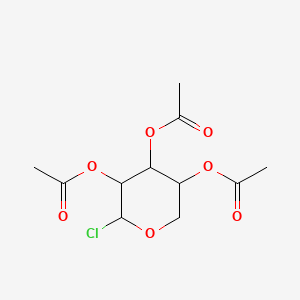
![([1,1'-Biphenyl]-2-yl)(phenyl)methanone](/img/structure/B14157705.png)
